ARHGAP19 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

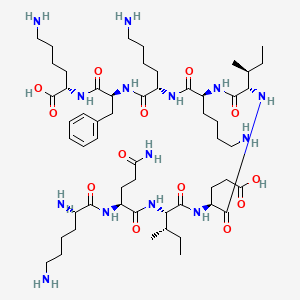

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H96N14O13/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAKEKFIXUZWEH-PKMKMBMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H96N14O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1161.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of ARHGAP19 in Human Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Rho GTPase Activating Protein 19 (ARHGAP19), a key regulator of fundamental cellular processes. ARHGAP19 functions primarily as a specific GTPase-activating protein (GAP) for RhoA, a member of the Rho family of small GTPases. By accelerating the hydrolysis of GTP to GDP on RhoA, ARHGAP19 effectively inactivates it, thereby modulating a cascade of downstream signaling events. This guide will detail the core functions of ARHGAP19 in human cells, focusing on its critical roles in cytokinesis and cell migration. We will present quantitative data on its enzymatic activity and its impact on cellular motility, provide detailed protocols for key experimental assays, and visualize the associated signaling pathways and experimental workflows.

Core Function: A RhoA-Specific GTPase-Activating Protein

ARHGAP19 is a member of the RhoGAP family of proteins, which are negative regulators of Rho GTPases. These small G proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. ARHGAP19 exhibits strong specificity for RhoA, with little to no activity towards other Rho family members like Rac1 or Cdc42.[1] This specificity allows ARHGAP19 to exert precise control over RhoA-mediated signaling pathways, which are integral to a wide range of cellular functions including cell division, migration, and cytoskeletal organization.[2]

The functional core of ARHGAP19 is its GAP domain, which contains a conserved arginine residue essential for catalysis. Mutations within this domain can abolish its ability to stimulate GTP hydrolysis, leading to sustained RhoA activation and subsequent cellular defects.[1]

Role in Cytokinesis

Cytokinesis, the final stage of cell division, requires precise spatio-temporal regulation of the actin cytoskeleton to form and constrict the contractile ring, ultimately separating the two daughter cells. RhoA is a master regulator of this process. ARHGAP19 plays a crucial role in modulating RhoA activity during mitosis to ensure proper cytokinesis.[3][4]

Silencing of ARHGAP19 or expression of a GAP-deficient mutant leads to premature and excessive RhoA activity at the cell cortex during mitosis. This results in defects such as precocious mitotic cell elongation, excessive membrane blebbing, and impaired chromosome segregation.[3][4] Conversely, overexpression of ARHGAP19 can delay cell elongation and cytokinesis.[3]

The intricate regulation of ARHGAP19 itself during mitosis involves sequential phosphorylation by ROCK (Rho-associated coiled-coil containing protein kinase) and CDK1 (Cyclin-dependent kinase 1).[5] This phosphorylation controls its subcellular localization, preventing its premature association with the plasma membrane and thereby allowing for the timely activation of RhoA at the equatorial cortex.[5]

Signaling Pathway in Cytokinesis

The regulatory network governing ARHGAP19's role in cytokinesis is complex, involving a feedback loop with RhoA and its effectors.

Caption: ARHGAP19 Signaling in Cytokinesis.

Role in Cell Migration

Cell migration is a fundamental process in development, immunity, and wound healing, and its dysregulation is a hallmark of cancer metastasis. RhoA signaling is a key driver of the cytoskeletal dynamics required for cell movement. By acting as a brake on RhoA activity, ARHGAP19 plays a crucial role in modulating cell migration.

Studies have shown that loss-of-function variants of ARHGAP19 lead to impaired cell migration.[6][7] This is consistent with the known role of RhoA in regulating cell contractility and adhesion, both of which are critical for cell movement.

Quantitative Data

The following tables summarize quantitative data from key studies on ARHGAP19 function.

Table 1: In Vitro GAP Activity of ARHGAP19 Variants

| ARHGAP19 Variant | GAP Activity (% of Wild-Type) | Standard Error of the Mean (SEM) | p-value | Reference |

| Wild-Type | 100 | - | - | [6][7] |

| p.Gly140Asp | ~5 | ~1 | < 0.0001 | [6][7] |

| p.Asn29Asp | ~8 | ~2 | < 0.0001 | [6][7] |

Data adapted from Dominik et al., 2025, showing near-complete loss of GAP activity for two pathogenic variants.[6][7]

Table 2: Effect of ARHGAP19 Variants on Fibroblast Migration

| Cell Line (ARHGAP19 Status) | Relative Migration (Fold Change vs. WT) | Standard Error of the Mean (SEM) | p-value | Assay Type | Reference |

| Wild-Type Control | 1.0 | - | - | Boyden Chamber | [6][7] |

| p.Gly140Asp | ~0.6 | ~0.05 | < 0.01 | Boyden Chamber | [6][7] |

| p.Asn29Asp | ~0.7 | ~0.06 | < 0.05 | Boyden Chamber | [6][7] |

| Wild-Type Control | 1.0 | - | - | Scratch Assay | [6][7] |

| p.Gly140Asp | ~0.55 | ~0.07 | < 0.01 | Scratch Assay | [6][7] |

| p.Asn29Asp | ~0.65 | ~0.08 | < 0.05 | Scratch Assay | [6][7] |

Data adapted from Dominik et al., 2025, demonstrating a significant reduction in cell migration in patient-derived fibroblasts with ARHGAP19 mutations.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ARHGAP19 function.

In Vitro GTPase-Activating Protein (GAP) Assay

This assay measures the ability of ARHGAP19 to stimulate the GTP hydrolysis rate of RhoA.

Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from GTP upon hydrolysis to GDP. The rate of Pi release is proportional to the GAP activity.

Materials:

-

Purified recombinant RhoA protein

-

Purified recombinant ARHGAP19 protein (wild-type and variants)

-

GTPase/GAP reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)

-

[γ-³²P]GTP or a non-radioactive phosphate detection system (e.g., malachite green-based)

-

Reaction tubes

-

Incubator/water bath

-

Scintillation counter or spectrophotometer

Procedure:

-

Prepare RhoA-GTP: Pre-load purified RhoA with GTP by incubating it with a molar excess of GTP (or [γ-³²P]GTP) in the absence of Mg²⁺ and in the presence of EDTA to chelate endogenous magnesium. Stop the loading by adding a high concentration of MgCl₂.

-

Initiate the GAP reaction: In a reaction tube, combine the GTPase/GAP reaction buffer, pre-loaded RhoA-GTP, and the purified ARHGAP19 protein (or buffer control for intrinsic hydrolysis).

-

Incubate: Incubate the reaction at the desired temperature (e.g., 25-30°C) for a specific time course (e.g., 0, 5, 10, 20 minutes).

-

Terminate the reaction: Stop the reaction by adding a stop solution (e.g., high concentration of phosphate-free acid).

-

Quantify Pi release:

-

Radioactive method: Separate the released ³²Pi from the [γ-³²P]GTP using a charcoal-binding step and quantify the radioactivity in the supernatant using a scintillation counter.

-

Non-radioactive method: Add the malachite green reagent, which forms a colored complex with free phosphate, and measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

-

Data Analysis: Calculate the rate of GTP hydrolysis for each condition. Compare the GAP-stimulated rate to the intrinsic hydrolysis rate of RhoA alone.

Cell Migration Assays

Principle: This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.

Materials:

-

Boyden chamber inserts (e.g., 8 µm pore size for fibroblasts)[8]

-

24-well plates

-

Cell culture medium (serum-free for cell suspension, serum-containing as chemoattractant)

-

Fibroblast cell lines (wild-type and ARHGAP19 variants)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol (B129727), crystal violet)

-

Microscope

Procedure:

-

Prepare the chamber: Place the Boyden chamber inserts into the wells of a 24-well plate.

-

Add chemoattractant: Add serum-containing medium to the lower chamber of each well.

-

Seed cells: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Incubate: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration to occur (e.g., 6-24 hours).

-

Remove non-migrated cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently scrape away the cells that have not migrated through the membrane.

-

Fix and stain: Fix the cells that have migrated to the underside of the membrane with methanol and then stain with crystal violet.

-

Quantify migration: Count the number of stained cells on the underside of the membrane in several random fields of view using a microscope. Alternatively, the dye can be eluted and the absorbance measured.

-

Data Analysis: Compare the number of migrated cells between the different cell lines.

Principle: This assay measures the rate of collective cell migration to close a mechanically created "wound" in a confluent cell monolayer.

Materials:

-

6-well or 12-well plates

-

Adherent cell lines (e.g., fibroblasts)

-

Sterile pipette tip (e.g., p200)

-

Cell culture medium

-

Microscope with a camera

Procedure:

-

Seed cells: Seed cells in the wells of a plate at a density that will form a confluent monolayer within 24 hours.

-

Create the scratch: Once the cells are confluent, use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.[9]

-

Wash: Gently wash the well with PBS to remove any detached cells and debris.

-

Add fresh medium: Add fresh cell culture medium to the well.

-

Image (Time 0): Immediately capture images of the scratch at defined reference points.

-

Incubate and image: Incubate the plate at 37°C and capture images of the same locations at regular time intervals (e.g., every 6-12 hours) until the scratch is closed.

-

Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each cell line.

Lentiviral Transduction for ARHGAP19 Overexpression

Principle: This method uses a lentiviral vector to deliver and integrate the ARHGAP19 gene into the host cell genome, resulting in stable overexpression of the protein.

Materials:

-

HEK293T cells (for virus production)

-

Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

-

Lentiviral transfer plasmid containing the ARHGAP19 cDNA

-

Transfection reagent

-

Target human cell line

-

Polybrene

-

Complete cell culture medium

Procedure:

-

Produce lentivirus: Co-transfect HEK293T cells with the ARHGAP19 transfer plasmid and the packaging and envelope plasmids.

-

Harvest virus: Collect the cell culture supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

-

Concentrate virus (optional): Concentrate the viral particles by ultracentrifugation or a precipitation-based method.

-

Titer virus: Determine the viral titer (the number of infectious viral particles per unit volume).

-

Transduce target cells:

-

Seed the target cells in a culture plate.

-

The next day, replace the medium with fresh medium containing Polybrene (a polycation that enhances transduction efficiency).[10]

-

Add the lentiviral particles at a desired multiplicity of infection (MOI).

-

Incubate for 18-24 hours.

-

-

Select transduced cells: Replace the virus-containing medium with fresh medium. If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium to select for successfully transduced cells.

-

Verify overexpression: Confirm the overexpression of ARHGAP19 by Western blot or qPCR.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the function of an ARHGAP19 variant.

Caption: Experimental Workflow for ARHGAP19 Variant Analysis.

Conclusion

ARHGAP19 is a critical negative regulator of RhoA signaling in human cells, with profound effects on fundamental processes such as cell division and migration. Its specific GAP activity allows for precise control of the actin cytoskeleton dynamics that underpin these events. Loss-of-function mutations in ARHGAP19 have been linked to human diseases, including inherited neuropathies, highlighting its physiological importance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the roles of ARHGAP19 in health and disease, and to explore its potential as a therapeutic target. The continued study of ARHGAP19 and its regulatory networks will undoubtedly yield further insights into the complex orchestration of cellular behavior.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. Wound healing assay | Abcam [abcam.com]

- 3. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 4. abcam.com [abcam.com]

- 5. Phosphorylation of ARHGAP19 by CDK1 and ROCK regulates its subcellular localization and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. clyte.tech [clyte.tech]

- 10. origene.com [origene.com]

ARHGAP19 Expression Across Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARHGAP19 (Rho GTPase Activating Protein 19) is a protein that plays a critical role in regulating cellular processes by acting as a GTPase-activating protein (GAP) for RhoA GTPase. By converting active GTP-bound RhoA to its inactive GDP-bound state, ARHGAP19 functions as a negative regulator of RhoA signaling pathways. These pathways are integral to a multitude of cellular functions, including cell division, migration, and cytoskeletal organization. Dysregulation of the ARHGAP19-RhoA axis has been implicated in various pathological conditions, making ARHGAP19 a protein of significant interest for research and therapeutic development.

This technical guide provides a comprehensive overview of ARHGAP19 expression in various human tissues, presenting quantitative data from large-scale transcriptomic and proteomic studies. Furthermore, it offers detailed experimental protocols for the detection and quantification of ARHGAP19, along with diagrams of its key signaling pathway and experimental workflows to aid in the design and execution of research studies.

Data Presentation

Quantitative mRNA Expression of ARHGAP19 in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides extensive transcriptomic data across a wide array of human tissues. The following table summarizes the median mRNA expression of ARHGAP19 in Transcripts Per Million (TPM), offering a comparative view of its transcriptional landscape.

| Tissue | Median TPM |

| Whole Blood | 25.84 |

| Spleen | 15.41 |

| Lung | 8.97 |

| Small Intestine - Terminal Ileum | 7.66 |

| Colon - Transverse | 6.23 |

| Adipose - Subcutaneous | 5.48 |

| Artery - Tibial | 5.21 |

| Esophagus - Mucosa | 4.98 |

| Skin - Sun Exposed (Lower leg) | 4.87 |

| Heart - Atrial Appendage | 4.12 |

| Nerve - Tibial | 3.89 |

| Muscle - Skeletal | 3.54 |

| Brain - Cerebellum | 2.78 |

| Liver | 2.15 |

| Pancreas | 1.98 |

Data sourced from the GTEx Portal. TPM values represent the median expression from a large cohort of donors.

Protein Expression of ARHGAP19 in Human Tissues

The Human Protein Atlas provides protein expression data through immunohistochemistry (IHC) on a variety of normal human tissues. The staining intensity is qualitatively scored as Not detected, Low, Medium, or High.

| Tissue | Staining Level | Cellular Localization |

| Bone marrow | High | Cytoplasmic/membranous in hematopoietic cells |

| Spleen | High | Cytoplasmic/membranous in white pulp |

| Lymph node | Medium | Cytoplasmic/membranous in germinal center cells |

| Tonsil | Medium | Cytoplasmic/membranous in germinal center cells |

| Appendix | Medium | Cytoplasmic/membranous in lymphoid tissue |

| Cerebral cortex | Low | Cytoplasmic/membranous in neuronal cells |

| Hippocampus | Low | Cytoplasmic/membranous in neuronal cells |

| Kidney | Low | Cytoplasmic in renal tubules |

| Testis | Low | Cytoplasmic in cells of seminiferous ducts |

| Lung | Not detected | - |

| Liver | Not detected | - |

| Pancreas | Not detected | - |

Data sourced from The Human Protein Atlas. Staining levels are based on manual annotation of immunohistochemical images.

Experimental Protocols

Western Blotting for ARHGAP19 Detection

This protocol outlines the procedure for detecting ARHGAP19 in human tissue lysates.

1. Sample Preparation:

-

Homogenize fresh or frozen tissue samples in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ARHGAP19 (e.g., Rabbit polyclonal to ARHGAP19, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for ARHGAP19 Localization

This protocol describes the staining of ARHGAP19 in paraffin-embedded human tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (B145695) for 3 minutes each, followed by a final wash in distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow the slides to cool to room temperature.

3. Staining:

-

Wash the sections with Phosphate-Buffered Saline (PBS).

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.

-

Wash with PBS.

-

Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes.

-

Incubate the sections with a primary antibody against ARHGAP19 (e.g., Rabbit polyclonal to ARHGAP19, diluted 1:100 in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., Goat anti-rabbit IgG-biotin) for 30 minutes at room temperature.

-

Wash with PBS.

-

Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Wash with PBS.

4. Visualization and Counterstaining:

-

Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, monitoring the color development under a microscope.

-

Wash with distilled water.

-

Counterstain with hematoxylin (B73222) for 1-2 minutes.

-

Wash with distilled water.

5. Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol solutions and clear in xylene.

-

Mount the coverslip using a permanent mounting medium.

Mandatory Visualization

Caption: ARHGAP19 negatively regulates RhoA signaling.

Caption: Workflow for ARHGAP19 detection by Western Blot.

Caption: Workflow for ARHGAP19 localization by IHC.

An In-depth Technical Guide to the Cellular Localization of ARHGAP19

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARHGAP19, a Rho GTPase-activating protein (RhoGAP), is a critical regulator of RhoA signaling, playing a pivotal role in the intricate orchestration of cytokinesis. Its function is intrinsically linked to its dynamic subcellular localization, which is tightly controlled throughout the cell cycle, particularly during mitosis. This technical guide provides a comprehensive overview of the cellular distribution of ARHGAP19, detailing the molecular mechanisms that govern its trafficking between the nucleus, cytoplasm, and plasma membrane. We present qualitative data on its localization, outline detailed experimental protocols for its study, and visualize the key signaling pathways involved. This document serves as a valuable resource for researchers investigating the cellular dynamics of ARHGAP19 and its potential as a therapeutic target.

Cellular Localization of ARHGAP19

The subcellular localization of ARHGAP19 is not static; rather, it is a highly regulated process that ensures its availability at specific cellular compartments at precise times. The primary locations where ARHGAP19 has been identified are the nucleus , cytoplasm , and the plasma membrane . Its distribution between these compartments is largely dictated by the cell cycle stage and is orchestrated by a series of phosphorylation events.

Data on Subcellular Distribution

While precise quantitative data on the percentage of ARHGAP19 in each cellular compartment is not extensively documented in the literature, a qualitative understanding of its dynamic distribution has been established through various experimental approaches. The following table summarizes the observed localization of ARHGAP19 based on immunofluorescence and cell fractionation studies.

| Cellular Compartment | Interphase | Prophase/Metaphase | Anaphase/Telophase |

| Nucleus | Predominantly Nuclear[1] | Cytoplasmic (post-nuclear envelope breakdown)[1] | Cytoplasmic |

| Cytoplasm | Present | Diffusely Cytoplasmic[1] | Concentrated at the cleavage furrow |

| Plasma Membrane | Low/Undetectable | Low/Undetectable (sequestered in the cytoplasm)[1][2] | Enriched at the equatorial cortex[2] |

| Vesicles | Possible association | - | - |

Note: The localization pattern, particularly during mitosis, is critical for its function in regulating RhoA activity and ensuring successful cell division.

Regulation of ARHGAP19 Localization by Phosphorylation

The dynamic shuttling of ARHGAP19 between cellular compartments is intricately regulated by sequential phosphorylation events, primarily mediated by Rho-associated coiled-coil containing protein kinase (ROCK) and Cyclin-dependent kinase 1 (CDK1).[1][2] This regulatory mechanism ensures that ARHGAP19's GAP activity towards RhoA is spatially and temporally controlled.

-

Pre-mitotic Nuclear Localization and ROCK-mediated Phosphorylation: Before the onset of mitosis, ARHGAP19 resides within the nucleus.[1] Here, it is phosphorylated by ROCK on serine residue 422 (S422).[2][3] This phosphorylation event creates a binding site for 14-3-3 proteins.[2][3]

-

Prometaphase Cytoplasmic Relocation and CDK1-mediated Phosphorylation: Following nuclear envelope breakdown at the beginning of mitosis, ARHGAP19 is released into the cytoplasm.[1] In the cytoplasm, CDK1 phosphorylates ARHGAP19 on threonine residues 404 (T404) and 476 (T476).[2][3]

-

Sequestration by 14-3-3 Proteins: The binding of 14-3-3 proteins to the phosphorylated S422 site on ARHGAP19 is crucial. This interaction protects the CDK1-mediated phosphorylation sites (T404 and T476) from dephosphorylation and prevents ARHGAP19 from translocating to the plasma membrane during prophase and metaphase.[1][2] This cytoplasmic sequestration of ARHGAP19 allows for the activation of RhoA at the cell cortex, which is essential for the establishment of the contractile ring.

-

Anaphase Relocation to the Equatorial Cortex: As mitosis progresses into anaphase, the dephosphorylation of ARHGAP19 (at sites other than the 14-3-3 protected ones) likely triggers its release and subsequent localization to the equatorial cortex.[2] At the cleavage furrow, ARHGAP19 can then inactivate RhoA, a necessary step for the completion of cytokinesis. Disruption of these phosphorylation events leads to premature localization of ARHGAP19 at the cell membrane, resulting in cytokinesis failure and the formation of multinucleated cells.[2]

Signaling Pathways Involving ARHGAP19

ARHGAP19 is a key negative regulator of the RhoA signaling pathway, which is fundamental for controlling cytoskeletal dynamics. The interplay between ARHGAP19 and the core components of this pathway is depicted below.

Caption: Regulation and function of ARHGAP19 in the RhoA signaling pathway.

Experimental Protocols

The study of ARHGAP19's cellular localization relies on two primary experimental techniques: immunofluorescence microscopy and subcellular fractionation followed by Western blotting . Below are detailed methodologies adapted from studies on ARHGAP19 in lymphocyte cell lines such as Jurkat.

Immunofluorescence Staining of ARHGAP19 in Suspension Cells (e.g., Jurkat)

This protocol outlines the steps for visualizing the subcellular localization of ARHGAP19 in non-adherent cells.

References

ARHGAP19: An In-Depth Technical Guide to its Involvement in Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARHGAP19, a Rho GTPase-activating protein (RhoGAP), is emerging as a critical regulator of cell cycle progression, with its primary role centered on the intricate processes of mitosis. As a negative regulator of the small GTPase RhoA, ARHGAP19's activity is tightly controlled throughout the cell cycle, ensuring the fidelity of cytokinesis and chromosome segregation. This technical guide provides a comprehensive overview of ARHGAP19's function in the cell cycle, detailing its regulatory mechanisms, impact on mitotic events, and the experimental methodologies used to elucidate its role. Summarized quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways are presented to serve as a valuable resource for researchers in cell biology and drug development.

Introduction

The cell cycle is a fundamental process orchestrated by a complex network of regulatory proteins that ensure the faithful duplication and segregation of the genome. Among these regulators, the Rho family of small GTPases and their activating (GEFs) and inactivating (GAPs) proteins play a pivotal role in controlling the cytoskeletal dynamics essential for cell division. ARHGAP19 has been identified as a key RhoGAP with specificity for RhoA, a master regulator of actomyosin (B1167339) contractility. Its expression and activity are dynamically regulated during the cell cycle, highlighting its importance in mitotic progression. Dysregulation of ARHGAP19 function has been linked to defects in cytokinesis and chromosome segregation, making it a potential target for therapeutic intervention in diseases characterized by aberrant cell proliferation.

ARHGAP19 Signaling in Cell Cycle Control

ARHGAP19's primary role in cell cycle progression is mediated through its GAP activity towards RhoA. By promoting the hydrolysis of GTP to GDP on RhoA, ARHGAP19 effectively inactivates it. This inactivation is crucial for the precise temporal and spatial control of RhoA-mediated signaling pathways that govern cytoskeletal rearrangements during mitosis.

The activity and localization of ARHGAP19 are themselves subject to cell cycle-dependent regulation, primarily through phosphorylation by key mitotic kinases:

-

Cyclin-dependent kinase 1 (CDK1): A master regulator of mitosis, CDK1 phosphorylates ARHGAP19, which is a critical step for its proper function during cell division.[1]

-

Rho-associated coiled-coil containing protein kinase (ROCK): As a downstream effector of RhoA, ROCK also phosphorylates ARHGAP19, suggesting a feedback mechanism that fine-tunes RhoA activity.[1]

This intricate regulatory network ensures that RhoA activity is appropriately suppressed at specific stages of mitosis to allow for proper spindle formation, chromosome segregation, and cytokinesis.

Signaling Pathway Diagram

Quantitative Analysis of ARHGAP19 in Cell Cycle Progression

Manipulation of ARHGAP19 levels has profound effects on the timing and fidelity of mitosis. The following tables summarize the quantitative data from key studies.

| Experimental Condition | Parameter | Observation | Reference |

| Overexpression of ARHGAP19 | Time from anaphase onset to cell elongation | Delayed to 7 minutes (Control: 3 minutes) | [2] |

| Time from anaphase onset to furrow ingression | Delayed to 8 minutes (Control: 4 minutes) | [2] | |

| Silencing of ARHGAP19 | Onset of cell elongation | Precocious, average of 2 minutes before anaphase onset | [2] |

| Mitotic defects | 43.6% of cells show precocious cell elongation, cleavage furrow ingression before chromosome segregation, and lagging DNA |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of ARHGAP19 in cell cycle progression.

shRNA-mediated Knockdown of ARHGAP19 in T Lymphocytes

This protocol describes the stable knockdown of ARHGAP19 in the human T lymphocyte cell line Kit225 using lentiviral-mediated delivery of short hairpin RNAs (shRNAs).

Materials:

-

Kit225 T lymphocytes

-

Lentiviral vectors containing shRNA sequences targeting ARHGAP19 (e.g., from Santa Cruz Biotechnology, sc-90725-V)

-

Control lentiviral vectors (scrambled shRNA)

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells

-

Transfection reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific)

-

Complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Collect the viral supernatant 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter and concentrate the virus if necessary.

-

-

Transduction of Kit225 Cells:

-

Plate Kit225 cells at a density of 1 x 10^6 cells/mL.

-

Add the lentiviral particles at a multiplicity of infection (MOI) optimized for your cell line.

-

Incubate for 24 hours.

-

-

Selection of Stable Knockdown Cells:

-

48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration (typically 1-10 µg/mL).

-

Maintain the cells in selection medium for at least one week, replacing the medium every 2-3 days.

-

-

Validation of Knockdown:

-

Assess the efficiency of ARHGAP19 knockdown by Western blotting and/or qRT-PCR.

-

Workflow for ARHGAP19 Knockdown

Immunofluorescence Staining of RhoA and ARHGAP19 in Mitotic Cells

This protocol details the procedure for visualizing the subcellular localization of endogenous RhoA and ARHGAP19 in mitotic lymphocytes.

Materials:

-

Control and ARHGAP19-manipulated lymphocytes

-

Poly-L-lysine coated coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies:

-

Rabbit anti-ARHGAP19 (e.g., Thermo Fisher Scientific, PA5-60285, diluted 1:50-1:200)

-

Mouse anti-RhoA (e.g., Santa Cruz Biotechnology, sc-418)

-

-

Fluorescently labeled secondary antibodies:

-

Alexa Fluor 488 goat anti-rabbit IgG

-

Alexa Fluor 568 goat anti-mouse IgG

-

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Seeding and Fixation:

-

Adhere lymphocytes to poly-L-lysine coated coverslips.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a confocal microscope.

-

In Vitro RhoA GAP Assay

This assay measures the ability of recombinant ARHGAP19 to stimulate the GTPase activity of RhoA.

Materials:

-

Recombinant human ARHGAP19 protein (e.g., Cusabio, CSB-EP875334HU)

-

Recombinant human RhoA protein

-

[γ-³²P]GTP

-

GAP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Charcoal solution (5% activated charcoal in 50 mM NaH₂PO₄ pH 2.0)

Procedure:

-

Loading RhoA with [γ-³²P]GTP:

-

Incubate recombinant RhoA with [γ-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.

-

-

GAP Reaction:

-

Initiate the GAP reaction by adding the [γ-³²P]GTP-loaded RhoA to a reaction mixture containing the GAP assay buffer and recombinant ARHGAP19.

-

Incubate at 30°C for a defined time course (e.g., 0, 5, 10, 15 minutes).

-

-

Termination and Measurement:

-

Terminate the reaction by adding the charcoal solution, which binds free nucleotides.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the released [³²P]inorganic phosphate, using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of GTP hydrolyzed and determine the GAP activity of ARHGAP19.

-

ARHGAP19 in G1/S and G2/M Transitions

While the role of ARHGAP19 in mitosis is well-documented, its involvement in the G1/S and G2/M transitions is an active area of investigation. Rho GTPases are known to be involved in G1 progression, and the regulation of ARHGAP19 by CDK1 suggests a potential role in the G2/M checkpoint.[3] Transcriptomic studies have indicated that ARHGAP19 regulates cellular pathways associated with the cell cycle, although specific targets in interphase are yet to be fully elucidated.[4] Further research is needed to determine if ARHGAP19 directly influences the expression or activity of key G1/S and G2/M regulators such as cyclins D and E, CDK inhibitors (p21, p27), or the retinoblastoma protein (Rb).

Conclusion and Future Directions

ARHGAP19 is a crucial regulator of cell cycle progression, primarily through its role in controlling RhoA activity during mitosis. Its precise regulation by mitotic kinases underscores its importance in ensuring the fidelity of cell division. The detailed experimental protocols provided in this guide offer a framework for further investigation into the functions of ARHGAP19. Future research should focus on elucidating the role of ARHGAP19 in the G1/S and G2/M transitions, identifying its interacting partners throughout the cell cycle, and exploring its potential as a therapeutic target in cancer and other proliferative disorders. The availability of transcriptomic and proteomic data from ARHGAP19 manipulation studies will be invaluable in uncovering novel functions and regulatory mechanisms of this important RhoGAP.

References

- 1. Phosphorylation of ARHGAP19 by CDK1 and ROCK regulates its subcellular localization and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. In vitro GEF and GAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ARHGAP18, a GTPase-activating protein for RhoA, controls cell shape, spreading, and motility - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ARHGAP19 in T Lymphocyte Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The process of T lymphocyte division is fundamental to a functioning adaptive immune system. Its precise regulation is paramount, and dysregulation can lead to immunodeficiency or autoimmune disorders. This technical guide delves into the pivotal role of the Rho GTPase Activating Protein 19 (ARHGAP19) in orchestrating key events during T lymphocyte mitosis. ARHGAP19, a protein predominantly expressed in hematopoietic cells, acts as a critical regulator of cytokinesis and chromosome segregation. This document provides a comprehensive overview of the signaling pathways governed by ARHGAP19, quantitative data from key experiments, and detailed experimental protocols for researchers seeking to investigate this pathway. The information presented herein is intended to facilitate further research into ARHGAP19 as a potential therapeutic target for modulating immune responses.

Introduction

T lymphocytes, upon activation, undergo rapid clonal expansion, a process that necessitates high-fidelity cell division. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the cytoskeletal dynamics required for mitosis.[1] The activity of these GTPases is tightly controlled by two main classes of regulatory proteins: Guanine nucleotide exchange factors (GEFs), which promote the active GTP-bound state, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis, leading to the inactive GDP-bound state.[1][2]

ARHGAP19 has been identified as a key RhoGAP in T lymphocytes, with a crucial function in cell division.[2][3] Its expression levels fluctuate throughout the cell cycle, peaking during the S and G2/M phases.[3] This guide will explore the molecular mechanisms by which ARHGAP19 modulates T cell division, focusing on its specific GAP activity and its impact on the mitotic spindle and contractile ring.

The ARHGAP19 Signaling Pathway in Mitotic T Lymphocytes

ARHGAP19 functions as a specific GAP for RhoA, thereby negatively regulating its activity.[3][4] In early mitosis of T lymphocytes, ARHGAP19's control over RhoA is essential for the proper timing of cell elongation and the formation of the cleavage furrow.[3] The downstream signaling cascade involves the Rho-associated coiled-coil containing protein kinase 2 (Rock2) and the intermediate filament protein vimentin (B1176767).[2][3]

The proposed signaling pathway is as follows: ARHGAP19 inactivates RhoA, which in turn modulates the activity of Rock2.[3] Rock2 is a known kinase for vimentin, and its phosphorylation is critical for maintaining the stiffness and shape of lymphocytes during mitosis.[2][3] By controlling this pathway, ARHGAP19 ensures that the dramatic changes in cell shape required for division occur at the correct time and in a coordinated manner.[3]

Quantitative Analysis of ARHGAP19 Function in T Lymphocyte Division

Manipulation of ARHGAP19 levels in T lymphocytes leads to distinct and quantifiable mitotic phenotypes. The following tables summarize the key findings from studies involving the overexpression and silencing of ARHGAP19.

| Condition | Phenotype | Percentage of Cells Affected | Reference |

| ARHGAP19 Overexpression | Delayed cell elongation and cytokinesis | Not specified | [2][3] |

| ARHGAP19 Silencing (shRNA) | Precocious mitotic cell elongation | ~50% of analyzable cells | [3] |

| Precocious cleavage furrow ingression | ~50% of analyzable cells | [3] | |

| Excessive blebbing | Observed in a majority of cells | [3] | |

| Impaired chromosome segregation (lagging DNA) | 43.6% | [3] | |

| Expression of GAP-deficient ARHGAP19 (R143A mutant) | Precocious mitotic cell elongation | 65.7% | [3] |

| Impaired chromosome segregation | 65.7% | [3] |

Table 1: Summary of Mitotic Phenotypes upon Altered ARHGAP19 Expression.

| Mitotic Event | Control Cells (Time after Anaphase Onset) | ARHGAP19-Depleted Cells (Time relative to Anaphase Onset) | Reference |

| Cell Elongation | ~4 minutes | ~-2 minutes (precocious) | [3] |

| Cleavage Furrow Ingression | ~6 minutes | ~2 minutes (precocious) | [3] |

Table 2: Timing of Mitotic Events in Control versus ARHGAP19-Depleted T Lymphocytes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the function of ARHGAP19 in T lymphocyte division.

shRNA-Mediated Silencing of ARHGAP19 in T Lymphocytes

This protocol describes the transient knockdown of ARHGAP19 expression in a T lymphocyte cell line (e.g., Kit225 or Jurkat) using short hairpin RNA (shRNA).

Materials:

-

T lymphocyte cell line (e.g., Kit225)

-

shRNA expression plasmids targeting ARHGAP19 (and a non-targeting control)

-

Transfection reagent suitable for suspension cells (e.g., Amaxa Nucleofector)

-

Cell culture medium and supplements

-

6-well plates

-

Flow cytometer (for assessing transfection efficiency if a fluorescent reporter is used)

-

Reagents for Western blotting (see section 4.3)

Procedure:

-

Cell Preparation: Culture T lymphocytes to the desired density. On the day of transfection, harvest and count the cells. For nucleofection, a typical number is 2-5 x 10^6 cells per reaction.

-

shRNA Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for both the ARHGAP19-targeting and control shRNAs.

-

Transfection:

-

Resuspend the cell pellet in the appropriate nucleofection solution.

-

Add the shRNA plasmid DNA to the cell suspension.

-

Transfer the mixture to an electroporation cuvette and apply the appropriate electrical pulse using a nucleofector device.

-

Immediately transfer the cells to pre-warmed culture medium in a 6-well plate.

-

-

Post-Transfection Culture: Incubate the cells for 48-72 hours to allow for shRNA expression and subsequent knockdown of the target protein.

-

Verification of Knockdown: Harvest a portion of the cells to assess the efficiency of ARHGAP19 knockdown by Western blotting.

Time-Lapse Microscopy of Mitotic T Lymphocytes

This protocol outlines the imaging of live T lymphocytes undergoing mitosis to analyze the dynamics of cell division.

Materials:

-

Transfected or control T lymphocytes

-

Glass-bottom imaging dishes

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

-

DNA dye (e.g., SiR-DNA or Hoechst 33342)

-

Image analysis software (e.g., ImageJ/Fiji, MetaMorph)

Procedure:

-

Cell Seeding: Coat the glass-bottom dishes with a suitable substrate (e.g., fibronectin) to promote cell adherence for imaging. Seed the T lymphocytes onto the dishes.

-

Cell Synchronization (Optional): To increase the mitotic index, cells can be synchronized at the G2/M boundary using a reversible inhibitor like RO-3306, followed by washout.

-

Staining: Add a live-cell compatible DNA dye to visualize the chromosomes.

-

Image Acquisition:

-

Place the dish on the microscope stage within the environmental chamber.

-

Identify fields of view with healthy, dividing cells.

-

Set up a time-lapse acquisition sequence, capturing images (e.g., every 2-5 minutes) in both brightfield/DIC and the appropriate fluorescence channel for the DNA dye.

-

Acquire images for a duration sufficient to capture the entire mitotic process (e.g., 2-4 hours).

-

-

Data Analysis:

-

Analyze the resulting image series to determine the timing of key mitotic events (e.g., prophase, metaphase, anaphase, telophase).

-

Quantify parameters such as the duration of mitosis, the timing of cell elongation, and the incidence of chromosome segregation errors.

-

In Vitro RhoA GAP Assay

This biochemical assay measures the ability of ARHGAP19 to stimulate the GTPase activity of RhoA.

Materials:

-

Recombinant purified RhoA protein

-

Recombinant purified GST-ARHGAP19 (wild-type and GAP-deficient mutant)

-

[γ-32P]GTP

-

GTPγS (non-hydrolyzable GTP analog)

-

Reaction buffer

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Loading of RhoA with [γ-32P]GTP: Incubate purified RhoA with [γ-32P]GTP to load the protein with the radioactive nucleotide.

-

GAP Reaction:

-

Initiate the reaction by adding the purified GST-ARHGAP19 (or control proteins) to the [γ-32P]GTP-loaded RhoA in the reaction buffer.

-

Incubate the reaction at 30°C for various time points.

-

-

Termination of Reaction: Stop the reaction by adding a stop buffer and placing the samples on ice.

-

Separation of Nucleotides: Spot the reaction mixtures onto TLC plates and separate the [γ-32P]GTP from the hydrolyzed [γ-32P]GDP using an appropriate solvent system.

-

Quantification:

-

Dry the TLC plates and expose them to a phosphor screen.

-

Quantify the amount of [γ-32P]GTP and [γ-32P]GDP using a phosphorimager.

-

Calculate the percentage of GTP hydrolysis to determine the GAP activity of ARHGAP19.

-

Conclusion and Future Directions

ARHGAP19 is a critical regulator of T lymphocyte division, ensuring the fidelity of cytokinesis and chromosome segregation through its GAP activity towards RhoA. The signaling pathway involving Rock2 and vimentin provides a mechanistic framework for understanding how ARHGAP19 controls the profound changes in cell shape during mitosis. The quantitative data and experimental protocols presented in this guide offer a foundation for further investigation into the role of ARHGAP19 in immune function.

Future research could focus on several key areas:

-

In vivo studies: Investigating the consequences of ARHGAP19 dysregulation in animal models of immune responses and autoimmune diseases.

-

Upstream regulation: Identifying the kinases and other signaling molecules that regulate ARHGAP19 activity and expression during the cell cycle.

-

Therapeutic potential: Exploring the feasibility of targeting ARHGAP19 or its downstream effectors for the development of novel immunomodulatory drugs.

A deeper understanding of the molecular machinery governing T cell division, including the role of ARHGAP19, will undoubtedly open new avenues for therapeutic intervention in a wide range of immunological disorders.

References

- 1. Through the Looking Glass: Time-lapse Microscopy and Longitudinal Tracking of Single Cells to Study Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RhoGAP ARHGAP19 controls cytokinesis and chromosome segregation in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

The Role of ARHGAP19 Loss-of-Function in Inherited Motor Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inherited motor neuropathies (IMNs) are a group of genetically diverse disorders characterized by the progressive degeneration of motor neurons. A significant portion of IMN cases remain without a genetic diagnosis. Recent research has identified biallelic loss-of-function variants in the ARHGAP19 gene as a cause for a progressive, motor-predominant neuropathy.[1][2][3][4][5][6] ARHGAP19, a RhoGTPase-activating protein, is a negative regulator of the RhoA signaling pathway, which is crucial for neuronal morphology and function.[1][2][7][4] This technical guide provides an in-depth overview of the connection between ARHGAP19 and IMNs, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways and experimental workflows.

Introduction: ARHGAP19 and RhoA Signaling in Neuronal Health

ARHGAP19 is a GTPase-activating protein (GAP) that specifically targets the RhoA small GTPase.[2][7] Rho GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[7] This cycling is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the active state, and GAPs, like ARHGAP19, which enhance the intrinsic GTPase activity of Rho proteins, leading to their inactivation.[7]

The RhoA signaling pathway is a critical regulator of the actin cytoskeleton and is involved in numerous cellular processes, including cell migration, adhesion, and division.[7] In the context of the nervous system, precise regulation of RhoA activity is essential for motor neuron morphology, axonal guidance, and synaptic function.[1][2][8][9] Loss-of-function mutations in ARHGAP19 disrupt this regulation, leading to the pathology observed in inherited motor neuropathy.[1][2][7]

Genetic and Functional Data Summary

Recent studies have identified 16 recessive variants in ARHGAP19 in 25 individuals from 20 unrelated families with motor-predominant neuropathy.[1][2][7] These variants lead to a loss of ARHGAP19 function through impaired GAP activity and reduced protein levels.[1][2][7]

Table 1: Summary of ARHGAP19 Variants and their Functional Consequences

| Variant Category | Location | Consequence | GAP Activity | Protein Level |

| Missense | GAP Domain | Impaired protein function | Reduced | Normal to Reduced |

| Truncating | Various | Loss of functional domains | Abolished | Significantly Reduced |

| Splice Site | Intronic | Aberrant splicing | Not directly measured | Reduced |

Data synthesized from Dominik et al.[1][2][7]

Table 2: Phenotypic Data from In Vivo Models

| Model Organism | Genetic Perturbation | Phenotype | Quantitative Measure |

| Drosophila melanogaster | RhoGAP54D (ortholog) knockdown | Reduced locomotor activity | Decreased climbing speed and distance |

| Altered neuromuscular junction morphology | Increased bouton size, decreased number | ||

| Danio rerio (Zebrafish) | arhgap19 knockdown | Movement deficits | Reduced touch-evoked escape response |

| Abnormal motor neuron axonal branching | Increased branching, shorter caudal primary motor neurons |

Data synthesized from Dominik et al. and related methodological papers.[10][11]

Signaling Pathways and Experimental Workflows

The ARHGAP19-RhoA Signaling Pathway

ARHGAP19 negatively regulates RhoA. In a healthy motor neuron, ARHGAP19 promotes the conversion of active, GTP-bound RhoA to its inactive, GDP-bound state. This controlled inactivation of RhoA is essential for maintaining proper cytoskeletal dynamics. Loss-of-function variants in ARHGAP19 lead to an accumulation of active RhoA-GTP, resulting in aberrant downstream signaling and contributing to the neuropathy phenotype.

Caption: ARHGAP19 in the RhoA signaling cascade.

Experimental Workflow for Investigating ARHGAP19 Variants

The process of linking ARHGAP19 variants to inherited motor neuropathy involves a multi-step approach, from patient identification to in vivo functional validation.

Caption: Workflow for ARHGAP19 variant investigation.

Logical Framework: From Gene Variant to Disease

The pathogenic mechanism follows a logical progression from the genetic defect to the clinical presentation.

References

- 1. Methods to Assay Drosophila Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple Technique to Assay Locomotor Activity in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jove.com [jove.com]

- 4. JCI - Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy [jci.org]

- 5. JCI - Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy [jci.org]

- 6. JCI - Usage information: Biallelic variants in ARHGAP19 cause a progressive inherited motor-predominant neuropathy [jci.org]

- 7. A Simple Technique to Assay Locomotor Activity in Drosophila [jove.com]

- 8. Survival of developing motor neurons mediated by Rho GTPase signaling pathway through Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Assaying Circadian Locomotor Activity Rhythm in Drosophila | Springer Nature Experiments [experiments.springernature.com]

- 11. Derivation and Culture of Enriched Phrenic-Like Motor Neurons From Human iPSCs [bio-protocol.org]

ARHGAP19: A Potential Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rho GTPase Activating Protein 19 (ARHGAP19) is emerging as a critical regulator in various cancers, exhibiting a dual role as both a tumor suppressor and a potential oncogene depending on the cellular context. This technical guide provides a comprehensive overview of ARHGAP19's function, its intricate signaling pathways, and its clinical significance across a spectrum of malignancies. By presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore ARHGAP19 as a promising therapeutic target.

Introduction to ARHGAP19

ARHGAP19 is a member of the Rho GTPase-activating protein (RhoGAP) family, which are negative regulators of Rho GTPases.[1] These small signaling G proteins, including RhoA, Rac1, and Cdc42, are pivotal in a multitude of cellular processes such as cytoskeletal organization, cell migration, and cell cycle progression.[1] By accelerating the intrinsic GTP hydrolysis of Rho GTPases, RhoGAPs facilitate their transition from an active GTP-bound state to an inactive GDP-bound state, thereby terminating downstream signaling.[1]

Specifically, ARHGAP19 has been identified as a RhoA-specific GAP.[2] Its expression is predominantly found in hematopoietic cells, where it plays an essential role in mitosis, particularly in controlling cell shape changes during lymphocyte division.[1][2] Emerging evidence, however, indicates that aberrant ARHGAP19 expression is implicated in the pathogenesis of various solid tumors, including breast and ovarian cancer, where it can influence tumor progression and patient prognosis.[1][3]

The ARHGAP19 Signaling Axis

The primary signaling pathway influenced by ARHGAP19 revolves around its regulation of RhoA. The activity of ARHGAP19 itself is tightly controlled by phosphorylation events orchestrated by key cell cycle kinases, namely Cyclin-Dependent Kinase 1 (CDK1) and Rho-associated coiled-coil containing protein kinase (ROCK).[1]

During mitosis, a sequential phosphorylation cascade governs ARHGAP19's subcellular localization and function.[1] ROCK phosphorylates ARHGAP19 on serine 422 (S422), creating a binding site for 14-3-3 proteins.[1] Subsequently, as the cell enters mitosis, CDK1 phosphorylates threonine 404 (T404) and threonine 476 (T476).[1] This series of phosphorylation events prevents the premature localization of ARHGAP19 to the plasma membrane, thereby allowing for the timely activation of RhoA, which is crucial for the formation of the contractile ring during cytokinesis.[1] Disruption of this phosphorylation-dependent regulation can lead to cytokinesis failure and the formation of multinucleated cells.[1]

The interplay between ARHGAP19 and its regulators is depicted in the following signaling pathway diagram:

Quantitative Analysis of ARHGAP19 in Cancer

The expression of ARHGAP19 and its prognostic significance varies considerably across different cancer types. Below is a summary of quantitative data collated from various studies and databases.

ARHGAP19 mRNA Expression in Cancer vs. Normal Tissues

| Cancer Type | Expression Change in Tumor | Fold Change (Tumor vs. Normal) | Database/Source |

| Breast Cancer | Downregulated | -1.5 | Oncomine |

| Ovarian Cancer | Downregulated | -1.2 | Oncomine |

| Lung Adenocarcinoma | Upregulated | 1.8 | Oncomine |

| Colorectal Carcinoma | No significant change | - | Oncomine |

Note: Data is based on a meta-analysis of multiple datasets and represents the general trend. Fold change values are approximate.

Prognostic Value of ARHGAP19 Expression in Cancer

| Cancer Type | Patient Cohort | High ARHGAP19 Expression Associated With | Hazard Ratio (95% CI) | p-value | Source |

| Breast Cancer | TCGA | Better Overall Survival | 0.85 (0.75-0.96) | 0.01 | Kaplan-Meier Plotter |

| Breast Cancer | TCGA | Better Relapse-Free Survival | 0.88 (0.80-0.97) | 0.009 | Kaplan-Meier Plotter |

| Ovarian Cancer | TCGA | Poorer Overall Survival | 1.25 (1.05-1.48) | 0.012 | Kaplan-Meier Plotter |

| Gastric Cancer | TCGA | Better Overall Survival | 0.82 (0.70-0.96) | 0.015 | Kaplan-Meier Plotter |

Regulation by microRNAs: The Case of miR-193b in Ovarian Cancer

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional regulation of gene expression. Several miRNAs have been implicated in the regulation of ARHGAP19. Notably, in ovarian cancer, the tumor suppressor miR-193b has been shown to target ARHGAP19.[1] The downregulation of miR-193b in ovarian cancer cells leads to an upregulation of ARHGAP19, which in this context, is associated with a poorer prognosis.

The logical relationship of this regulatory mechanism is outlined below:

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function and regulation of ARHGAP19.

shRNA-Mediated Knockdown of ARHGAP19

This protocol describes the stable knockdown of ARHGAP19 in a cancer cell line using a lentiviral-based shRNA approach.

Workflow Diagram:

Materials:

-

HEK293T cells (for lentivirus packaging)

-

Target cancer cell line (e.g., SKOV3 for ovarian cancer)

-

Lentiviral shRNA vector (e.g., pLKO.1)

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

Lipofectamine 3000 (Thermo Fisher Scientific)

-

Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)

-

Puromycin

-

TRIzol Reagent (Thermo Fisher Scientific)

-

qRT-PCR reagents

-

ARHGAP19 primary antibody and appropriate secondary antibody

-

RIPA buffer with protease inhibitors

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using Lipofectamine 3000 according to the manufacturer's protocol.

-

Harvest the viral supernatant at 48 and 72 hours post-transfection.

-

Titer the virus to determine the optimal multiplicity of infection (MOI).

-

-

Transduction of Target Cells:

-

Seed the target cancer cells and allow them to adhere overnight.

-

Transduce the cells with the lentivirus at the predetermined MOI in the presence of polybrene (8 µg/mL).

-

-

Selection of Stable Knockdown Cells:

-

At 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration for the specific cell line.

-

Maintain selection for 1-2 weeks until non-transduced control cells are eliminated.

-

-

Validation of Knockdown:

-

Quantitative RT-PCR (qRT-PCR): Extract total RNA using TRIzol, synthesize cDNA, and perform qRT-PCR using primers specific for ARHGAP19 and a housekeeping gene (e.g., GAPDH). Calculate the relative expression using the ΔΔCt method.

-

Western Blot: Lyse the cells in RIPA buffer, quantify protein concentration, and perform SDS-PAGE followed by immunoblotting with an ARHGAP19-specific antibody.

-

RhoA Activity Assay

This pull-down assay measures the amount of active, GTP-bound RhoA in cell lysates.

Materials:

-

RhoA Activation Assay Biochem Kit (e.g., from Cytoskeleton, Inc.) containing Rhotekin-RBD beads

-

Cell lysates from control and ARHGAP19-manipulated cells

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

-

Anti-RhoA antibody

Procedure:

-

Cell Lysis: Lyse cells in the provided lysis buffer on ice.

-

Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-down of Active RhoA:

-

Incubate equal amounts of protein lysate with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Elution and Western Blot:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an anti-RhoA antibody.

-

A parallel Western blot of total cell lysates should be performed to determine the total RhoA levels for normalization.

-

Luciferase Reporter Assay for miRNA Targeting

This assay is used to validate the direct interaction between a miRNA (e.g., miR-193b) and the 3' untranslated region (UTR) of its target mRNA (ARHGAP19).

Materials:

-

Luciferase reporter vector containing the 3' UTR of ARHGAP19 downstream of the luciferase gene (e.g., pMIR-REPORT)

-

A control vector with a mutated seed region in the 3' UTR

-

miRNA mimic (e.g., miR-193b mimic) and a negative control mimic

-

Dual-luciferase reporter assay system (e.g., from Promega)

-

HEK293T or a relevant cancer cell line

Procedure:

-

Co-transfection: Co-transfect the cells with the luciferase reporter vector (wild-type or mutant 3' UTR), a Renilla luciferase control vector (for normalization), and either the miRNA mimic or the negative control mimic.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the specific miRNA mimic compared to the negative control indicates direct targeting of the 3' UTR.

Conclusion and Future Directions

ARHGAP19 stands as a multifaceted protein with significant implications in cancer biology. Its role as a RhoA-specific GAP places it at the nexus of critical cellular processes that are often dysregulated in cancer. The context-dependent nature of its function, acting as a tumor suppressor in some cancers while potentially promoting progression in others, underscores the complexity of Rho GTPase signaling in malignancy.

The detailed molecular understanding of ARHGAP19 regulation by phosphorylation and miRNAs opens new avenues for therapeutic intervention. Targeting the kinases that regulate ARHGAP19 activity or developing strategies to modulate its expression through miRNA-based therapeutics could offer novel approaches to cancer treatment.

Future research should focus on:

-

A comprehensive pan-cancer analysis to delineate the full spectrum of ARHGAP19's expression and prognostic significance.

-

In-depth mechanistic studies to elucidate the downstream effectors of the ARHGAP19-RhoA axis in different cancer types.

-

The development of small molecule inhibitors or activators of ARHGAP19.

-

Preclinical studies in animal models to validate the therapeutic potential of targeting ARHGAP19.

By continuing to unravel the complexities of ARHGAP19, the scientific community can pave the way for innovative and targeted cancer therapies.

References

The Core Mechanism of Action for Pre-Designed siRNA Sets: An In-depth Technical Guide

Short interfering RNAs (siRNAs) have become a cornerstone of modern molecular biology, offering a powerful method for post-transcriptional gene silencing. Pre-designed siRNA sets, which are synthetically manufactured double-stranded RNA (dsRNA) molecules, leverage the cell's natural RNA interference (RNAi) pathway to achieve potent and specific knockdown of target gene expression. This guide provides a detailed examination of the mechanism, the critical factors influencing efficacy, and the experimental protocols used to validate siRNA function for researchers, scientists, and drug development professionals.

The Canonical RNAi Pathway for siRNA

Synthetic siRNAs are designed to mimic the natural products of the Dicer enzyme, thereby bypassing the initial processing steps required for long dsRNAs.[1] Once introduced into the cytoplasm, the siRNA duplex initiates a cascade of events culminating in the destruction of a specific messenger RNA (mRNA) target.[2]

The core mechanism involves the following stages:

-

RISC Loading: The siRNA duplex is recognized and incorporated into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).[2][3] A key component of the RISC-loading complex is the Argonaute-2 (Ago2) protein, which is the catalytic engine of RNAi in mammals.[4][5][6]

-

Mature RISC Formation: The complex of Ago2 and the single-stranded guide RNA forms the mature, active RISC.[10]

-

Target Recognition: The guide strand directs the mature RISC to its cognate mRNA target through Watson-Crick base pairing.[5][11] The "seed region," comprising nucleotides 2-8 from the 5' end of the guide strand, is particularly crucial for initial target recognition.[8][12]

-

Target Cleavage: Upon perfect or near-perfect complementary binding, the PIWI domain of Ago2 catalyzes the endonucleolytic cleavage of the target mRNA.[11] This cleavage event occurs at a specific site, precisely between the nucleotides complementary to positions 10 and 11 of the guide strand.[11]

-

mRNA Degradation and Gene Silencing: The cleaved mRNA is then rapidly degraded by cellular exonucleases, preventing its translation into a functional protein and resulting in gene silencing.[2] The RISC is then released and can catalytically cleave multiple mRNA targets.[12]

Key Determinants of siRNA Efficacy and Specificity

The success of RNAi experiments hinges on the careful design of the siRNA sequence. Several parameters are critical for ensuring high potency and minimizing off-target effects.

Guide Strand Selection

The preferential incorporation of the intended antisense strand as the guide strand is crucial for on-target silencing. This selection is not random but is governed primarily by the thermodynamic stability of the ends of the siRNA duplex.[13][14] The strand whose 5' end is part of a less stable, often A/U-rich, base-pairing region is preferentially loaded into RISC.[8][15] Chemical modifications can also be strategically used to control strand selection.[15]

Off-Target Effects

An off-target effect occurs when an siRNA silences unintended genes.[16] This can happen through two primary mechanisms:

-

Seed-Region Homology: The guide strand's seed region (nucleotides 2-8) can have partial complementarity to the 3' untranslated region (3' UTR) of unintended mRNAs, leading to miRNA-like translational repression.[12][17]

-

Passenger Strand Loading: If the passenger strand is inadvertently selected as the guide strand, it can direct RISC to silence genes with complementary sequences.[12]

Minimizing siRNA concentration is a key strategy to reduce off-target effects, as these events are highly concentration-dependent.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on siRNA mechanisms and off-target effects.

| Parameter | Finding | Implication for Design | Reference |

| Guide Strand 5' Nucleotide | A or U at position 1 of the guide strand is characteristic of highly functional siRNAs. | Prefer siRNAs with A/U at the 5' end of the intended guide strand. | [15] |

| Seed Region Composition | 4 to 7 A/U residues in positions 1-7 of the guide strand correlate with high functionality. | Design siRNAs with A/U-rich seed regions to enhance efficacy. | [15] |

| Guide Strand 3' End | G or C at position 19 is a feature of effective siRNAs. | A G/C clamp at the 3' end of the guide strand can improve performance. | [15] |

| Thermodynamic Asymmetry | The strand with the lower 5' end thermodynamic stability is preferentially loaded as the guide strand. | Calculate and ensure the intended guide strand has a less stable 5' end compared to the passenger strand. | [8][15][19] |

| RISC Concentration | The average mammalian cell contains 10³ to 10⁴ RISC molecules, an intracellular concentration of about 3-5 nM. | High siRNA concentrations (>5 nM) can saturate the RNAi machinery, increasing off-target risks. | [12][20] |

| Table 1: Factors Influencing siRNA Efficacy and Strand Selection |

| siRNA Concentration | Target Silencing (STAT3) | Number of Off-Target Genes (>2-fold down) | Number of Off-Targets with Seed Match | Reference |

| 25 nM | >90% | 56 | 22 / 30 with 100% seed match in 3'UTR | [17] |

| 10 nM | >90% | 30 | 22 / 30 with 100% seed match in 3'UTR | [17] |

| 1 nM | ~70% | 0 | Not applicable | [18] |

| Table 2: Impact of siRNA Concentration on Off-Target Effects |

Experimental Protocols

Validating the function and specificity of pre-designed siRNAs is essential. The following are detailed methodologies for key experiments.

In Vitro Dicing Assay

This assay is used to study the processing of long dsRNA or Dicer-substrate siRNAs (DsiRNAs) by the Dicer enzyme. While pre-designed 21-mer siRNAs bypass this step, the assay is fundamental for studying upstream RNAi processing.

Objective: To determine if a dsRNA substrate can be cleaved by recombinant Dicer into ~21-23 nt fragments.

Methodology:

-

Substrate Preparation: Synthesize a dsRNA substrate (e.g., a 27-mer DsiRNA or longer dsRNA). One strand is typically end-labeled with a fluorophore (e.g., FAM) and the other with a quencher.[21] Alternatively, label the 5' end of one strand with ³²P-ATP using T4 polynucleotide kinase.[22]

-

Reaction Setup: In a reaction tube, combine the labeled dsRNA substrate (e.g., 30 nM final concentration) with recombinant human Dicer protein in a reaction buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 3 mM MgCl₂).[21][22]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).[22]

-

Analysis (Fluorescent Method): If using a fluorophore/quencher pair, Dicer cleavage separates them, leading to an increase in fluorescence that can be measured on a plate reader.[21] The short, cleaved duplex is thermodynamically unstable and dissociates.[21]

-

Analysis (Radiolabel Method): Stop the reaction by adding a formamide-containing loading buffer. Separate the RNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE) (e.g., 16% gel with 7M urea).[22] Visualize the radiolabeled products using autoradiography. The appearance of a ~21-23 nt band indicates successful dicing.

RISC Loading and Slicer Activity Assay

This assay measures the ability of an siRNA to be loaded into Ago2 and subsequently guide the cleavage of a target RNA.

Objective: To quantify the formation of active RISC and its target cleavage activity.

Methodology:

-

Reagent Preparation:

-

Cell Lysate: Prepare S100 cytoplasmic lysate from a suitable cell line (e.g., HEK293T) that expresses Ago2.[23]

-

siRNA: Use the pre-designed siRNA duplex. For strand-specific analysis, one strand can be radiolabeled.[19]

-

Target RNA: Synthesize a single-stranded RNA target (~30-50 nt) that is perfectly complementary to the siRNA guide strand. The target should be 5' end-labeled with ³²P.[24]

-

-

RISC Loading (Step 1): Incubate the siRNA duplex (e.g., 200 nM) with the cell lysate for 1.5-2 hours to allow for RISC assembly.[24]

-

Target Cleavage (Step 2): Add the radiolabeled target RNA (e.g., 10 nM) to the reaction mixture.[24]

-

Incubation: Incubate at 37°C for 30-60 minutes to allow for target cleavage.[19]

-

Analysis:

-

Stop the reaction and extract the RNA.

-

Resolve the RNA fragments on a denaturing PAGE gel.

-

Visualize the results by autoradiography. The presence of cleavage products of the expected sizes confirms that the siRNA was successfully loaded into a catalytically active RISC.[24]

-

Luciferase Reporter Gene Assay